Diethyl acetamidomalonate-15N

Vue d'ensemble

Description

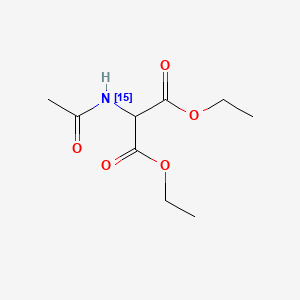

Diethyl acetamidomalonate-15N is a derivative of malonic acid diethyl ester, where one of the nitrogen atoms is isotopically labeled with nitrogen-15. This compound is used in various chemical syntheses, particularly in the preparation of amino acids and other biologically active molecules .

Mécanisme D'action

Target of Action

Diethyl Acetamidomalonate-15N, also known as 1,3-Diethyl 2-(acetylamino-15N)propanedioate, is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This process involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate .

Biochemical Pathways

The compound affects the synthesis of α-amino acids and α-hydroxycarboxylic acids . In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .

Result of Action

The result of the compound’s action is the production of racemic α-amino acids or α-hydroxycarboxylic acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

The role of Diethyl Acetamidomalonate-15N in biochemical reactions is significant. It is used as a precursor in the synthesis of α-amino acids The compound interacts with enzymes, proteins, and other biomolecules during these synthesis processes

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a precursor in the synthesis of α-amino acids It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of α-amino acids It may interact with enzymes or cofactors during these processes and could potentially affect metabolic flux or metabolite levels

Méthodes De Préparation

The preparation of diethyl acetamidomalonate-15N involves several steps. Initially, diethyl malonate and sodium nitrite are added to an organic solvent, followed by the dropwise addition of acetic acid at a temperature of 0-5°C. The reaction mixture is then maintained at 35-45°C for 10-15 hours. After the reaction, the solid is filtered, and the organic solvent is recycled. The resulting nitroso-diethyl malonate is then added to acetic acid and acetic anhydride, followed by the slow addition of zinc powder to carry out a reductive acylation reaction. The mixture is maintained at 50-60°C for 2 hours, after which zinc acetate is filtered out. The acetic acid is recycled, and the concentrate is recrystallized using purified water to obtain diethyl acetamidomalonate .

Analyse Des Réactions Chimiques

Diethyl acetamidomalonate-15N undergoes various chemical reactions, including:

Hydrolysis and Decarboxylation: The compound can be hydrolyzed and decarboxylated to form monocarboxylic acids.

Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.

Applications De Recherche Scientifique

Diethyl acetamidomalonate-15N is widely used in scientific research due to its versatility:

Comparaison Avec Des Composés Similaires

Diethyl acetamidomalonate-15N is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:

Diethyl acetamidomalonate: The non-labeled version of the compound, used in similar applications.

Diethyl malonate: A precursor in the synthesis of diethyl acetamidomalonate.

Acetamidomalonic acid diethyl ester: Another derivative used in the synthesis of amino acids.

This compound stands out due to its isotopic labeling, which makes it particularly useful in studies involving nitrogen-15 NMR spectroscopy and other isotopic labeling techniques .

Propriétés

IUPAC Name |

diethyl 2-(acetyl(15N)amino)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLMABRZPQKOV-DETAZLGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C(=O)OCC)[15NH]C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746022 | |

| Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92877-34-4 | |

| Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)

![3-[(4-BRomobenzene)sulfonyl]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)